molecular formula C13H20N4O2 B2877826 1-(1-methyl-1H-imidazol-2-yl)-4-(oxolane-3-carbonyl)piperazine CAS No. 2034380-50-0

1-(1-methyl-1H-imidazol-2-yl)-4-(oxolane-3-carbonyl)piperazine

Cat. No.: B2877826
CAS No.: 2034380-50-0
M. Wt: 264.329
InChI Key: PENUFOSBVOMHHK-UHFFFAOYSA-N
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Description

1-(1-methyl-1H-imidazol-2-yl)-4-(oxolane-3-carbonyl)piperazine is a synthetic organic compound that features a piperazine ring substituted with a methyl-imidazole group and a tetrahydrofuran moiety. Compounds with such structures are often explored for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-methyl-1H-imidazol-2-yl)-4-(oxolane-3-carbonyl)piperazine typically involves multi-step organic reactions. One possible route could involve:

    Formation of the piperazine ring: Starting with a suitable diamine and a dihalide.

    Substitution with the methyl-imidazole group: Using a nucleophilic substitution reaction.

    Attachment of the tetrahydrofuran moiety: Through a coupling reaction, possibly using a Grignard reagent or a similar organometallic compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the tetrahydrofuran moiety.

    Reduction: Reduction reactions could target the imidazole ring or the carbonyl group.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated tetrahydrofuran, while reduction could produce a reduced imidazole derivative.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals or agrochemicals.

Biology

In biological research, it might be explored for its potential as a ligand in receptor studies or as a probe in biochemical assays.

Medicine

Medicinal chemistry applications could include the development of new drugs targeting specific enzymes or receptors, particularly those involved in neurological or cardiovascular diseases.

Industry

In industrial applications, the compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of more complex molecules.

Mechanism of Action

The mechanism of action for 1-(1-methyl-1H-imidazol-2-yl)-4-(oxolane-3-carbonyl)piperazine would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include G-protein coupled receptors, ion channels, or enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    (4-(1H-imidazol-2-yl)piperazin-1-yl)(tetrahydrofuran-3-yl)methanone: Lacks the methyl group on the imidazole ring.

    (4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)(tetrahydrofuran-2-yl)methanone: Has a different substitution pattern on the tetrahydrofuran ring.

Uniqueness

The presence of the methyl group on the imidazole ring and the specific substitution pattern on the tetrahydrofuran ring might confer unique biological activities or chemical reactivity, distinguishing it from similar compounds.

Properties

IUPAC Name

[4-(1-methylimidazol-2-yl)piperazin-1-yl]-(oxolan-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O2/c1-15-4-3-14-13(15)17-7-5-16(6-8-17)12(18)11-2-9-19-10-11/h3-4,11H,2,5-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PENUFOSBVOMHHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1N2CCN(CC2)C(=O)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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